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Compound of Interest

Compound Name: NBI-6024

CAS No.: 239480-61-6

Cat. No.: B10860019

Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals investigating the

efficacy of NBI-6024 in humans.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the lack of efficacy of NBI-6024 in human clinical trials for

type 1 diabetes?

A1: The Phase 2 clinical trial, a randomized, placebo-controlled, dose-ranging study, concluded

that NBI-6024 did not improve or maintain beta-cell function in patients with recently diagnosed

type 1 diabetes.[1][2] Treatment with NBI-6024 at doses of 0.1, 0.5, or 1.0 mg did not lead to

any significant difference in the mean peak C-peptide concentration compared to the placebo

group after 24 months.[1][2] Furthermore, fasting, stimulated peak, and area under the curve

(AUC) C-peptide concentrations declined at a similar rate across all treatment groups and the

placebo group.[1][2]
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Q2: Did NBI-6024 show any positive immunological effects in humans despite the lack of

clinical efficacy?

A2: A Phase I clinical study suggested that NBI-6024 treatment could shift the immune

response from a pathogenic Th1 phenotype to a protective Th2 regulatory phenotype in

patients with recent-onset type 1 diabetes.[3][4] Specifically, there were significant increases in

interleukin-5 (a Th2 cytokine) responses and a dose-dependent reduction in the percentage of

patients with Th1 responses.[3][4] However, these immunological changes did not translate into

clinical benefit in the larger Phase 2 trial, as there were no treatment-related changes in islet

antibodies or T-cell numbers.[1][2]

Q3: Were there any discrepancies between preclinical and clinical results for NBI-6024?

A3: Yes, there was a significant discrepancy. In nonobese diabetic (NOD) mice, a model for

human type 1 diabetes, subcutaneous injections of NBI-6024 substantially delayed the onset

and reduced the incidence of diabetes, both before and after disease onset.[5][6] The proposed

mechanism in mice was the induction of a Th2-type T-cell response that was cross-reactive

with the native insulin B-chain (9-23) peptide, thereby controlling the pathogenic Th1 response.

[5][6] This therapeutic effect observed in mice was not replicated in the human Phase 2 clinical

trial.[1][2]

Q4: What were the key parameters of the Phase 2 clinical trial that demonstrated the lack of

efficacy?

A4: The trial involved 188 patients aged 10-35 with recently diagnosed type 1 diabetes.[1][2]

They were randomly assigned to receive subcutaneous injections of placebo or NBI-6024 at

doses of 0.1 mg, 0.5 mg, or 1.0 mg.[1] The treatment was administered at baseline, weeks 2

and 4, and then monthly for 24 months.[1][7] The primary endpoints were fasting, peak, and

AUC C-peptide concentrations during a 2-hour mixed-meal tolerance test, which were

measured every 3 months.[1]

Troubleshooting Guide
Issue: Replicating the intended immunological shift from Th1 to Th2 response in human

subjects.

Possible Explanation:
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While Phase 1 data suggested a shift towards a Th2 response, the more extensive Phase 2

trial did not show a significant impact on key immune markers like islet antibodies and T-cell

counts.[1][2][3] This could indicate that the induced Th2 response was insufficient to counteract

the autoimmune destruction of beta-cells in the established human disease context. The

complexity and heterogeneity of the human immune response to autoantigens in type 1

diabetes may be greater than that modeled in NOD mice.

Experimental Recommendation:

Future studies with similar altered peptide ligands could incorporate more detailed and frequent

immunological monitoring. This might include a broader panel of cytokine assays, T-cell

receptor sequencing to track specific autoreactive T-cell clones, and assessment of regulatory

T-cell populations to better understand the nuances of the immune response to the therapeutic

agent.

Issue: Lack of translation from a successful animal model (NOD mice) to human clinical

efficacy.

Possible Explanation:

The specific immunodominant epitopes and the overall pathogenesis of type 1 diabetes can

differ between NOD mice and humans. NBI-6024 is an altered peptide ligand of the insulin B-

chain (9-23) peptide, which is a critical T-cell target in NOD mice.[5][6] While this epitope is also

relevant in humans, other autoantigens and epitopes may play a more dominant role in the

human disease process. Therefore, targeting a single epitope might not be sufficient to halt the

autoimmune attack in humans.

Experimental Recommendation:

For future therapeutic development, a multi-pronged approach targeting several key

autoantigens or a more generalized immunomodulatory strategy might be more effective.

Additionally, careful selection of patient populations based on their specific autoimmune profiles

could be considered.

Data Presentation
Table 1: Summary of Phase 2 Clinical Trial Results for NBI-6024
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Parameter Placebo
NBI-6024 (0.1
mg)

NBI-6024 (0.5
mg)

NBI-6024 (1.0
mg)

Number of

Patients
47 47 47 47

Mean Peak C-

peptide (pmol/ml)

at 24 months

0.54 0.59 0.57 0.48

Decline in C-

peptide

concentrations

over 24 months

~60% ~60% ~60% ~60%

Average Daily

Insulin Needs at

24 months

Comparable Comparable Comparable Comparable

Changes in Islet

Antibodies and

T-cell Numbers

None None None None

Data compiled from the Phase 2 clinical trial results.[1][2]

Experimental Protocols
Protocol: Phase 2 Clinical Trial for NBI-6024

Objective: To determine if repeated subcutaneous injections of NBI-6024 improve beta-cell

function in patients with recently diagnosed type 1 diabetes.[1]

Study Design: A randomized, four-arm, placebo-controlled, dose-ranging, multicenter trial.[1]

Patient Population: 188 patients aged 10-35 years with a recent diagnosis of type 1 diabetes.

[1][2]

Treatment Arms:
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Placebo

NBI-6024 (0.1 mg)

NBI-6024 (0.5 mg)

NBI-6024 (1.0 mg)

Administration: Subcutaneous injections at baseline, weeks 2 and 4, and then monthly for a

total of 24 months.[1][7]

Primary Efficacy Endpoint: Measurement of fasting, peak, and area under the curve (AUC)

C-peptide concentrations during a 2-hour mixed-meal tolerance test (MMTT). MMTTs were

performed at 3-month intervals.[1]

Secondary Endpoints:

Average daily insulin needs.

Glycemic control (HbA1c).

Immune function parameters (islet antibodies, CD4 and CD8 T-cells).[1][2]

Outcome: No significant difference was observed between the NBI-6024 treatment groups

and the placebo group in any of the primary or secondary endpoints.[1][2]
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Caption: Intended signaling pathway of NBI-6024.
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Caption: Phase 2 clinical trial workflow for NBI-6024.
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Caption: Logical flow from preclinical to clinical outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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